3-(2,6-Dimethylphenoxy)azetidine hydrochloride
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Overview
Description
3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a solid substance at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride typically involves the reaction of 2,6-dimethylphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
3-(2,6-Dimethylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(2,6-Dimethylphenoxy)azetidine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
3-(2,6-Dimethylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(2,5-Dimethylphenoxy)azetidine hydrochloride: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring, which can affect its chemical reactivity and biological activity.
3-(2,4-Dimethylphenoxy)azetidine hydrochloride: Another structural isomer with different methyl group positions, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for targeted research applications.
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXFGLDVABONIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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